N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-3-15-8-6-12-19-20(15)23-22(28-19)24(14-16-9-7-13-26-16)21(25)17-10-4-5-11-18(17)27-2/h4-6,8,10-12,16H,3,7,9,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVWYPDWDFBXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a benzothiazole moiety, which is known for its pharmacological properties, combined with a methylthio group and a tetrahydrofuran substituent that enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 0.08 | 98 |
| 7b | 0.32 | 95 |
| 7c | 0.32 | 90 |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values and corresponding inhibition percentages for selected derivatives, highlighting the potential of these compounds as antimicrobial agents.
Antitumor Activity
The compound has also been studied for its antitumor effects. Benzothiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of several benzothiazole derivatives on human cancer cell lines, demonstrating that specific substitutions on the benzothiazole ring significantly enhance cytotoxicity. For example, derivatives with methylthio groups displayed increased potency against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as a mechanism-based inhibitor of key enzymes involved in bacterial survival and cancer progression.
- Receptor Modulation : The compound may interact with various cellular receptors, affecting signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives can induce ROS production, leading to oxidative stress in cancer cells .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Benzothiazole Core : Utilizing thiazole precursors and ethyl-substituted benzenes.
- Introduction of Methylthio Group : Achieved through nucleophilic substitution reactions.
- Tetrahydrofuran Integration : Involves alkylation reactions to attach the tetrahydrofuran moiety.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C23H28N2OS2
- Molecular Weight : 404.6 g/mol
- CAS Number : 946320-31-6
The structure of the compound includes a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of benzothiazole derivatives. The thiazole moiety has been linked to significant antibacterial and antifungal activities. For instance, derivatives of benzothiazole have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Aspergillus niger .
Anticancer Properties
Benzothiazole derivatives are also being explored for their anticancer potential. Research indicates that compounds similar to N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .
Anti-inflammatory Effects
Some studies suggest that thiazole derivatives can possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Antimicrobial Screening
In a study evaluating various benzothiazole derivatives, this compound was subjected to antimicrobial assays against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at low concentrations .
Anticancer Evaluation
Another case study focused on the anticancer effects of similar compounds revealed that those with the thiazole structure exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells . This selectivity highlights the potential of this compound as a lead compound for further development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzo[d]thiazole Ring
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives ()
These analogs retain the benzamide-thiazole backbone but vary in substituents:
- 3a: No substituents on the benzamide or thiazole.
- 3b : 3-Methoxy group on the phenyl ring.
- 3c : 3-Chloro substituent.
Key Findings :
Modifications on the Benzamide Moiety
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide ()
- Features an amino group on the thiazole ring.
- Comparison: The methylthio group in the target compound may enhance electron-withdrawing effects, stabilizing the amide bond and altering receptor binding compared to the amino group.
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide ()
- Incorporates a coumarin-thiazole hybrid.
- Key Property : Fluorescence due to the coumarin moiety, enabling imaging applications.
- Comparison: The THF group in the target compound replaces the chromophoric coumarin, shifting utility from diagnostics to therapeutic applications.
Salt Forms and Bioavailability
N-(2-(Dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride ()
- Key Feature : Hydrochloride salt improves aqueous solubility (Cl⁻ counterion).
- Molecular Weight : 436.0 g/mol (vs. 437.57 g/mol for the target compound).
- Comparison: The THF group in the target compound may reduce crystallinity compared to the dimethylaminoethyl group, enhancing oral bioavailability without requiring salt formation .
Data Tables
Table 1: Structural and Physicochemical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
